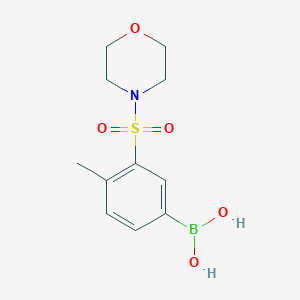

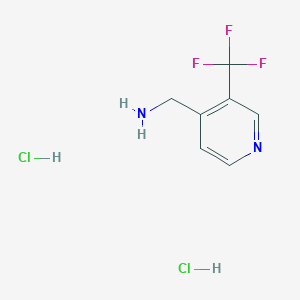

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid

Vue d'ensemble

Description

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO5S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Applications De Recherche Scientifique

Application in Multilayered Thin Films

- Scientific Field : Material Science and Biomedical Engineering .

- Summary of the Application : Boronic acid-functional poly(amido amine) polymers (BA-PAA) are used to form multilayered thin films with poly(vinyl alcohol) (PVA) and chondroitin sulfate (ChS). These films have potential applications in biomedical fields, such as drug releasing surfaces on stents or implants .

- Methods of Application : Copolymers of phenylboronic acid-functional poly(amido amine)s, differing in the content of primary amine or alcohol side groups, were synthesized and applied in the formation of multilayers with PVA and ChS .

- Results or Outcomes : PVA-based multilayers were thin, reaching 100 nm at 10 bilayers, whereas ChS-based multilayers were thick, reaching 600 nm at the same number of bilayers. All of the multilayers are stable under physiological conditions in vitro and are responsive to reducing agents, owing to the presence of disulfide bonds in the polymers. PVA-based films were demonstrated to be responsive to glucose at physiological pH at the investigated glucose concentrations (10–100 mM). The multilayered films displayed biocompatibility in cell culture experiments, promoting attachment and proliferation of COS-7 cells .

Application in Suzuki Cross-Coupling Reactions

- Scientific Field : Organic Chemistry .

- Summary of the Application : Boronic acids, including 4-(Methanesulfonyl)phenylboronic acid, are commonly used in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction between an organoboronic acid and an organic halide .

- Methods of Application : The reaction typically involves the use of a palladium catalyst, an organoboronic acid, and an organic halide. The reaction is performed under basic conditions, often in the presence of a base such as sodium carbonate .

- Results or Outcomes : The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Application in Sequential Suzuki Cross-Coupling Reactions

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-Methyl-3-(morpholinosulfonyl)phenylboronic acid” may be used as a reagent for sequential Suzuki cross-coupling reactions . This is a type of carbon-carbon bonding reaction that is widely used in organic synthesis .

- Methods of Application : The reaction typically involves the use of a palladium catalyst, an organoboronic acid, and an organic halide. The reaction is performed under basic conditions, often in the presence of a base such as sodium carbonate .

- Results or Outcomes : The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Safety And Hazards

Propriétés

IUPAC Name |

(4-methyl-3-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDBVOKHZSYLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(morpholinosulfonyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)

![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)

![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)

![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)